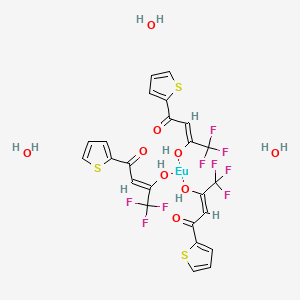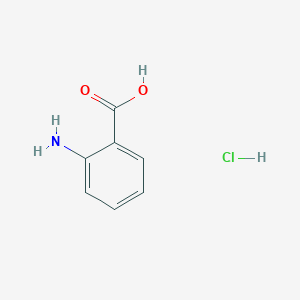
Europium (III) thenoyltrifluoroacetonate trihydrate
Übersicht
Beschreibung
Europium (III) thenoyltrifluoroacetonate trihydrate is an organometallic compound with the chemical formula C24H12EuF9O6S3·3H2O. It is known for its luminescent properties and is used in various scientific and industrial applications. The compound consists of europium ions coordinated with thenoyltrifluoroacetonate ligands and water molecules.
Wissenschaftliche Forschungsanwendungen
Europium (III) thenoyltrifluoroacetonate trihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a luminescent probe in various chemical analyses and as a catalyst in organic synthesis.
Biology: Employed in intracellular thermometry to measure temperature variations within cells.
Industry: Utilized in the manufacturing of light-emitting diodes (LEDs) and other luminescent materials.
Wirkmechanismus
Target of Action
Europium (III) thenoyltrifluoroacetonate trihydrate is primarily used as a luminescent laser dye . The primary targets of this compound are therefore the light-sensitive molecules and structures within the application environment. The compound’s luminescent properties make it particularly useful in applications that require the emission of light, such as in lasers and other optical devices.
Mode of Action
The mode of action of this compound is based on its luminescent properties. When excited by an external energy source, such as a laser, the compound emits light. This is due to the unique electronic structure of the europium ion, which allows it to absorb energy and then release it in the form of light. The exact wavelength of the emitted light can be tuned by adjusting the surrounding chemical environment, making this compound highly versatile in optical applications .
Biochemical Pathways
As a luminescent compound, this compound does not directly interact with biochemical pathways within a biological organism. Instead, its primary interactions are with light and energy, as described above. It’s worth noting that the compound’s structure is achieved by the formation of hydrogen bonds of a water molecule with oxygen atoms of two neighboring thenoyltrifluoroacetonate ions .
Pharmacokinetics
It is also likely to have low bioavailability due to its poor solubility in water .
Result of Action
The primary result of the action of this compound is the emission of light. This makes it a valuable tool in various technological applications, particularly those involving lasers and other optical devices .
Safety and Hazards
The compound is used in laboratory chemicals and is not recommended for food, drug, pesticide or biocidal product use . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . If skin contact occurs, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If inhaled, remove from exposure, lie down, remove to fresh air, and if not breathing, give artificial respiration . If ingested, clean mouth with water and get medical attention .
Zukünftige Richtungen
The study of triboluminescence (TBL) — the emission that occurs during the friction or destruction of crystals — is urgent from both fundamental (search for ways to convert mechanical energy into light) and practical (in relation to the development of highly sensitive optical sensors for monitoring the size and location of damages in critical objects) points of view . Lanthanide-coordination compounds are promising candidates for the development of triboluminescent materials that can show intense luminescence when a mechanical impact is applied .
Biochemische Analyse
Biochemical Properties
The nature of these interactions is complex and may vary depending on the specific biochemical context .
Cellular Effects
It has been used as a fluorescent thermosensor in intracellular thermometry . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s known that the fluorescence intensity of the compound decreases in response to an increase in temperature, suggesting a potential role in thermal biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of europium (III) thenoyltrifluoroacetonate trihydrate typically involves the reaction of europium chloride with thenoyltrifluoroacetone in the presence of a base, such as sodium hydroxide. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reaction vessels and more efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Europium (III) thenoyltrifluoroacetonate trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of europium (IV) complexes.
Reduction: Reduction reactions can convert europium (III) to europium (II) complexes.
Substitution: Ligand substitution reactions can occur, where the thenoyltrifluoroacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include europium (IV) and europium (II) complexes, as well as substituted europium (III) complexes with different ligands .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Europium (III) tetrakis-thenoyltrifluoroacetonate: Another luminescent europium complex with similar properties.
Europium (III) acetylacetonate: A europium complex with acetylacetonate ligands, used in similar applications.
Europium (III) dibenzoylmethane: A europium complex with dibenzoylmethane ligands, also known for its luminescent properties.
Uniqueness
Europium (III) thenoyltrifluoroacetonate trihydrate is unique due to its specific ligand structure, which provides distinct luminescent properties and makes it particularly useful in applications requiring high sensitivity and specificity .
Eigenschaften
IUPAC Name |
europium;(Z)-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H5F3O2S.Eu.3H2O/c3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;;;;/h3*1-4,13H;;3*1H2/b3*7-4-;;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPUGEHVYLTNMO-CIHVUJSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=C(C(F)(F)F)O.C1=CSC(=C1)C(=O)C=C(C(F)(F)F)O.C1=CSC(=C1)C(=O)C=C(C(F)(F)F)O.O.O.O.[Eu] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C=C(\O)/C(F)(F)F.C1=CSC(=C1)C(=O)/C=C(\O)/C(F)(F)F.C1=CSC(=C1)C(=O)/C=C(\O)/C(F)(F)F.O.O.O.[Eu] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21EuF9O9S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
872.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-fluoro-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B3342400.png)


![2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene](/img/structure/B3342437.png)









